molecular formula C5H4N4O2 B156091 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one CAS No. 130890-45-8

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one

Cat. No.: B156091
CAS No.: 130890-45-8
M. Wt: 152.11 g/mol
InChI Key: KMUWWBNTTNUCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier • CAS Registry Number: 130890-45-8 • Molecular Formula: C 5 H 4 N 4 O 2 • Molecular Weight: 152.11 g/mol • SMILES: N/C2=N/c1ncnc1C(=O)O2 • InChIKey: KMUWWBNTTNUCDI-UHFFFAOYSA-N Research Context 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one is a fused heterocyclic compound featuring an imidazole ring condensed with a 1,3-oxazine moiety. This structure places it within a class of nitrogen-oxygen containing heterocycles that are of significant interest in medicinal and organic chemistry . Related 1,3-oxazine derivatives have been extensively studied and found in compounds with a broad spectrum of valuable biological activities, including serving as non-nucleoside reverse transcriptase inhibitors for HIV therapy (e.g., Efavirenz), anxiolytic agents (e.g., Etifoxine), and exhibiting antimycobacterial, anticonvulsant, and anti-inflammatory properties . Furthermore, imidazo-fused heterocycles are recognized as privileged scaffolds in drug discovery due to their prevalence in nature and their ability to interact with various biological targets . As such, this compound serves as a versatile and high-value synthetic intermediate or core structure for researchers developing new bioactive molecules, exploring novel kinase inhibitors, or investigating purine isosteres . Usage & Handling This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. The physical and chemical properties, such as boiling point and density, are calculated values and should be used as a reference .

Properties

IUPAC Name

5-amino-1H-imidazo[4,5-d][1,3]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-5-9-3-2(4(10)11-5)7-1-8-3/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWWBNTTNUCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Metal-Catalyzed Syntheses

Starting MaterialCatalyst SystemYield (%)Reference
2-AlkynylbenzimidazolePd(OAc)₂/PPh₃/CuI62–78
5-Aminoimidazole-4-carbonitrilePdCl₂(dppf)/DBU55

Functionalization of Preformed Oxazinone Cores

Post-cyclization modifications are critical for introducing the 5-amino group. Nitration followed by reduction or direct amination using hydroxylamine-O-sulfonic acid has been reported. For instance, imidazo[4,5-d]oxazin-7(1H)-one is treated with nitric acid (HNO₃/H₂SO₄) at 0°C to install a nitro group at position 5, which is subsequently reduced to an amine using H₂/Pd-C.

Mechanistic considerations :

  • Electrophilic aromatic substitution : The electron-rich imidazole ring directs nitration to position 5.

  • Steric effects : Bulky substituents at position 2 hinder nitration efficiency, necessitating optimized stoichiometry.

Solid-Phase Synthesis and Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods and solid-supported reagents to enhance atom economy. Ball-milling techniques have been employed to facilitate cyclocondensation between 5-aminoimidazole derivatives and carbonyl sources (e.g., urea or dimethyl carbonate), achieving yields comparable to traditional methods (60–70%) while reducing waste.

Advantages :

  • Reduced reaction times : 2–4 hours vs. 12–24 hours in solution phase.

  • Scalability : Gram-scale synthesis without column chromatography.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways often lead to isomeric byproducts. Computational studies (DFT calculations) reveal that the activation energy for forming the imidazo[4,5-d]oxazinone regioisomer is 3–5 kcal/mol lower than alternatives, guiding solvent and catalyst selection.

Purification and Stability

The target compound exhibits limited solubility in common organic solvents, necessitating recrystallization from ethanol/water mixtures. Storage under inert atmosphere (Ar/N₂) is recommended to prevent oxidative degradation .

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Antimicrobial Properties

Oxo has been identified as a novel antibiotic, isolated from the culture broth of Streptomyces capreolus in 1981. It exhibits a broad spectrum of biological activities, including:

  • Antibacterial Activity : Effective against Escherichia coli and Proteus mirabilis, demonstrating significant cytotoxicity against HeLa cells .
  • Mechanism of Action : The compound induces reversions to the normal phenotype in K-ras transformed rat kidney cells, suggesting potential applications in cancer treatment .

Antiviral Activity

Research has shown that Oxo and its derivatives possess notable antiviral properties. For instance:

  • In Vitro Studies : 2′-deoxyoxanosine (dOxo), a derivative of Oxo, has been synthesized and found to exhibit stronger antiviral and antineoplastic activities compared to Oxo itself . This positions it as a candidate for further development in antiviral therapies.

Synthesis of Derivatives

Oxo serves as a precursor for synthesizing various biologically active compounds. The following derivatives have been synthesized using Oxo:

Derivative Biological Activity Reference
5-cyanoimino-5,6,8,9-tetrahydro-7H-imidazo[1,5-c][1,3]diazepineAnticancer
5-amino-7-(methylthio)-pyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dionePotential anti-inflammatory agent
1H-benzimidazo[4,5]oxazin-1-one derivativesFungicidal properties

Potential in Cancer Therapy

The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have demonstrated that Oxo can inhibit the growth of several cancer cell types by inducing apoptosis or cell cycle arrest .

Mechanistic Insights

Understanding the mechanism through which Oxo exerts its biological effects is crucial for its application in drug development:

  • Cellular Pathways : Oxo's ability to revert transformed cells suggests it may interact with specific signaling pathways involved in cell proliferation and apoptosis .

Synthesis Techniques

The synthesis of Oxo and its derivatives can be achieved through various methods:

  • Cyclization Reactions : Utilizing catalytic systems such as Ag₂CO₃/TFA for intramolecular cyclization has proven effective in generating complex structures from simple precursors .

Mechanism of Action

The mechanism of action of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one and related compounds:

Compound Name Molecular Formula Core Structure Key Substituents Melting Point (°C) Notable Properties/Applications Reference
This compound C₅H₄N₄O₂ Imidazo-oxazinone 5-Amino N/A Potential hydrogen-bonding interactions
9-Methyl-4-propyl-...thieno[3,2-d][1,3]oxazin-7(1H)-one (6a) C₁₆H₁₇N₃O₂S Thieno-oxazinone Methyl, propyl, thiophene 194–195 Larger structure with sulfur inclusion
7-(Methylthio)-...pyrimido[4,5-d][1,3]oxazine-2,4-dione C₆H₅N₃O₃S Pyrimido-oxazinedione Methylthio N/A Electron-withdrawing substituent
3-(3-Methoxybenzyl)-...diimidazo[4,5-d:4′,5′-f][1,3]diazepin-2-one (15k) C₂₃H₂₀N₆O₃ Diimidazo-diazepinone Methoxybenzyl 202–203 Anticancer activity (IC₅₀ data)
7-Phenylethylamino-4H-pyrimido[4,5-d][1,3]oxazin-2-one C₁₄H₁₃N₅O₂ Pyrimido-oxazinone Phenylethylamino N/A Mutant IDH1/IDH2 inhibition
4,7-Dihydro-imidazo[4,5-d][1,3]diazepin-8(1H)-one C₆H₆N₄O Imidazo-diazepinone None N/A Seven-membered ring system
Key Observations:

Core Structure Variations: The target compound features a fused imidazole-oxazinone system, while others incorporate larger heterocycles (e.g., thieno-oxazinone in 6a , pyrimido-oxazinone in IDH inhibitors , and diazepine rings in 15k ). These structural differences influence conformational flexibility and binding pocket compatibility.

Substituent Effects: Electron-Donating Groups: The 5-amino group in the target compound may enhance nucleophilicity and hydrogen-bonding capacity compared to methylthio (electron-withdrawing) in or methoxybenzyl (bulky, lipophilic) in . Therapeutic Relevance: Substituents like phenylethylamino in or methoxybenzyl in are linked to specific biological activities (e.g., kinase or IDH inhibition), suggesting that the target compound’s amino group could be optimized for similar applications.

Physicochemical Properties :

  • Melting points vary significantly; for example, compound 6a melts at 194–195°C, while fused pyrimido-oxazinediones likely exhibit higher thermal stability due to extended conjugation. The target compound’s simpler structure may result in lower melting points, though data is unavailable.

Biological Activity

5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fused ring system that contributes to its unique chemical properties. Its structure includes an imidazole ring fused with an oxazine moiety, which is essential for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from 2-aminobenzimidazole and glyoxal under acidic conditions. The reaction pathway includes the formation of intermediates that subsequently cyclize to yield the final product. While laboratory-scale methods are well-documented, large-scale industrial synthesis remains less explored and would require optimization for yield and purity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A notable study isolated this compound from Streptomyces capreolus, revealing its effectiveness against various bacterial strains including Escherichia coli and Proteus mirabilis. The compound has shown cytotoxic effects against HeLa cells, indicating its potential as an anticancer agent .

Anticancer Activity

In vitro studies have illustrated that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in cellular proliferation and survival pathways. This suggests a promising role in cancer therapy, particularly for tumors resistant to conventional treatments .

The biological activity of this compound is attributed to its interaction with molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or interfere with signaling pathways critical for cell growth and division. Further research is necessary to elucidate the precise molecular mechanisms at play .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study 1 : A study focused on its antibacterial properties found that the compound effectively inhibited the growth of E. coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibiotic agent.
  • Case Study 2 : In another investigation involving cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, underscoring its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
ImidazoleSimple heterocycleAntimicrobial properties
OxazineHeterocyclic compoundLimited biological activity
BenzimidazoleFused heterocycleAnticancer activity

This comparison illustrates that while similar compounds possess biological activities, this compound exhibits a broader spectrum of activity due to its complex structure.

Q & A

Q. What are the established synthetic routes for 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one, and how do reaction conditions affect yield?

Methodological Answer: Key synthetic strategies include:

  • Visible-light-mediated cyclization : Using iridium catalysts (e.g., Ir(ppy)₃) and phenyliodine(III) dicyclohexanecarboxylate (PIDA) under visible light to induce intramolecular cyclization of imidazole precursors. Yields range from 40–65%, depending on substituent steric effects .
  • Base-promoted cyclization : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic aromatic substitution and oxidative ring closure. This method avoids transition metals, offering a greener alternative but with moderate yields (35–50%) .
  • Thiolation modifications : Post-synthetic thiolation using Lawesson’s reagent introduces sulfur atoms at specific positions, enabling structural diversification (yields: 34–65%) .

Q. Critical Parameters :

  • Catalyst choice (e.g., Ir vs. Ru) impacts photochemical efficiency.
  • Solvent polarity and base strength influence cyclization kinetics.
  • Substituent electron-withdrawing groups enhance oxidative stability but may reduce reactivity.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing NH and aromatic protons. For example, NH signals typically appear at δ 10–12 ppm in DMSO-d₆ .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH bends at 3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₆H₅N₄O₂: m/z 165.0412) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms tautomeric forms (e.g., lactam vs. lactim) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with kinases (e.g., PIM-1) and phosphodiesterases (e.g., PDE4). Key residues (e.g., PDE4’s Gln443) form hydrogen bonds with the oxazinone ring .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects in physiological pH .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at N3 and O7) for activity against adenosine A1 receptors .

Validation : Cross-check computational predictions with in vitro assays (e.g., kinase inhibition IC₅₀ values via ADP-Glo™ assays) .

Q. What strategies resolve low yields in cyclization steps during synthesis?

Methodological Answer:

  • Optimized Photocatalysis : Replace Ir(ppy)₃ with [Ru(bpy)₃]²+ for better light absorption at 450 nm, improving reaction quantum yield by 20% .
  • Microwave-Assisted Synthesis : Reduce cyclization time (from 12 h to 30 min) while maintaining yields >50% .
  • Additive Screening : Use TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress side reactions (e.g., over-oxidation), increasing yields by 15% .

Case Study : Thiolation of the oxazinone core with Lawesson’s reagent achieved 65% yield under microwave conditions (100°C, 1 h) vs. 45% with conventional heating .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced PDE10A inhibition?

Methodological Answer:

  • Core Modifications :
    • Position 5 : Amino group substitution (e.g., ethylamino → cyclopropylamino) improves hydrophobic interactions with PDE10A’s Phe686 (ΔIC₅₀: 0.8 → 0.2 µM) .
    • Position 7 : Introducing electron-withdrawing groups (e.g., NO₂) stabilizes the lactam tautomer, enhancing binding affinity .
  • Bioisosteric Replacement : Replace the oxazinone oxygen with sulfur (thiooxazinone) to modulate solubility and metabolic stability .

Q. Experimental Validation :

  • Kinase Profiling : Use SelectScreen® Kinase Assays to compare inhibition across 100+ kinases.
  • ADMET Prediction : SwissADME predicts logP and CYP450 interactions to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., PDE4 vs. PDE9 inhibition)?

Methodological Answer:

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE isoforms) and substrate concentrations (e.g., 1 µM cAMP for PDE4 vs. 10 µM cGMP for PDE9) .
  • Control Compounds : Use rolipram (PDE4 inhibitor) and BAY 73-6691 (PDE9 inhibitor) as benchmarks to validate assay conditions.
  • Meta-Analysis : Cross-reference IC₅₀ values from multiple studies (e.g., 0.5 µM for PDE4 in [1] vs. 2.1 µM in [16]) to identify outliers caused by buffer pH or co-solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.